An In-Depth Technical Guide to 1,2-Bis(2,4-dichlorophenoxy)ethane: Chemical Properties, Structure, and Analysis
An In-Depth Technical Guide to 1,2-Bis(2,4-dichlorophenoxy)ethane: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Foreword
As Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 1,2-Bis(2,4-dichlorophenoxy)ethane. This document moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of the compound's chemical identity, its synthesis, and its analytical characterization. The methodologies and interpretations presented herein are grounded in established chemical principles and are designed to be a self-validating resource for professionals in the field. Every piece of data and every protocol is supported by authoritative sources to ensure the highest level of scientific integrity.
Molecular Structure and Chemical Identity
1,2-Bis(2,4-dichlorophenoxy)ethane is a halogenated aromatic ether. Its structure is characterized by a central ethane bridge connecting two 2,4-dichlorophenoxy moieties. This seemingly simple arrangement gives rise to a molecule with distinct chemical and physical properties.
Systematic Name: 2,4-dichloro-1-[2-(2,4-dichlorophenoxy)ethoxy]benzene[1]
Synonyms: 1,2-Bis(2,4-dichlorophenoxy)ethane, NSC 41079[1]
Key Identifiers:
The molecule's symmetry and the presence of multiple chlorine atoms on the aromatic rings are key determinants of its properties, influencing its crystallinity, solubility, and electronic characteristics.
Caption: 2D structure of 1,2-Bis(2,4-dichlorophenoxy)ethane.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 352.04 g/mol | [1] |
| XLogP3-AA (Computed) | 6.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
The high calculated octanol-water partition coefficient (XLogP3-AA) of 6.1 suggests that 1,2-Bis(2,4-dichlorophenoxy)ethane is a highly lipophilic molecule with poor water solubility. This is a critical consideration for its formulation and delivery in biological systems. The absence of hydrogen bond donors and the presence of two acceptors (the ether oxygens) further define its interaction potential.
Synthesis Methodology: A Modified Williamson Ether Synthesis Approach
The synthesis of 1,2-Bis(2,4-dichlorophenoxy)ethane can be efficiently achieved through a modification of the classic Williamson ether synthesis. This method involves the reaction of the sodium salt of 2,4-dichlorophenol with 1,2-dichloroethane. The choice of a phase-transfer catalyst is crucial for achieving a high yield and purity by facilitating the reaction between the aqueous and organic phases.
Rationale for Experimental Choices
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Choice of Base: Sodium hydroxide is a strong base that effectively deprotonates the phenolic hydroxyl group of 2,4-dichlorophenol, forming the highly nucleophilic sodium 2,4-dichlorophenoxide.
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Phase-Transfer Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide, is employed to transport the water-soluble phenoxide anion into the organic phase where the 1,2-dichloroethane is present, thereby accelerating the reaction.
-
Solvent System: A biphasic system of water and an inert organic solvent like toluene or chlorobenzene provides the appropriate environment for the phase-transfer catalyzed reaction.
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Reaction Temperature: Elevated temperatures are necessary to drive the reaction to completion in a reasonable timeframe.
Detailed Experimental Protocol
Caption: Workflow for the synthesis of 1,2-Bis(2,4-dichlorophenoxy)ethane.
Step-by-Step Procedure:
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Preparation of the Aqueous Phase: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 2,4-dichlorophenol (2.0 equivalents) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 equivalents) in a 10% aqueous solution of sodium hydroxide (2.2 equivalents).
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Addition of the Organic Phase: Add an equal volume of toluene to the flask.
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Reaction Initiation: Heat the biphasic mixture to reflux with vigorous stirring.
-
Addition of the Alkylating Agent: Slowly add 1,2-dichloroethane (1.0 equivalent) to the refluxing mixture via the dropping funnel over a period of 1-2 hours.
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Reaction Monitoring: Continue refluxing for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it sequentially with 1 M sodium hydroxide solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
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The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure 1,2-Bis(2,4-dichlorophenoxy)ethane as a crystalline solid.
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Spectroscopic and Analytical Characterization
The unambiguous identification and confirmation of the structure of 1,2-Bis(2,4-dichlorophenoxy)ethane rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. A singlet for the four equivalent protons of the ethane bridge (-O-CH₂-CH₂-O-) should be observed. The aromatic region will show a set of signals corresponding to the protons on the two identical 2,4-dichlorophenyl rings.
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¹³C NMR: The carbon-13 NMR spectrum will show a signal for the equivalent methylene carbons of the ethane bridge. The aromatic region will display six distinct signals for the carbon atoms of the dichlorophenyl rings, with their chemical shifts influenced by the chlorine and ether substituents.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
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C-H stretching vibrations of the aromatic rings and the ethane bridge.
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C-O-C (ether) stretching vibrations.
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C=C stretching vibrations of the aromatic rings.
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C-Cl stretching vibrations.
The NIST WebBook indicates the availability of an IR spectrum for this compound, which can be used for comparison and confirmation.[2]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.
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Electron Ionization (EI-MS): The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 352 (for the most abundant isotopes). The isotopic pattern of the molecular ion will be characteristic of a molecule containing four chlorine atoms.
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Fragmentation Pattern: Common fragmentation pathways for ethers include cleavage of the C-O bonds. The presence of the dichlorophenyl groups will also lead to characteristic fragment ions. The NIST WebBook indicates the availability of an electron ionization mass spectrum.[2]
Biological Activity and Toxicological Profile
1,2-Bis(2,4-dichlorophenoxy)ethane belongs to the phenoxy class of herbicides.[3]
Mechanism of Action
Phenoxy herbicides act as synthetic auxins, which are plant growth hormones. They mimic the action of natural auxins, leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf plants. This selective herbicidal activity is the basis for their widespread use in agriculture.
Toxicological Data
While specific toxicological data for 1,2-Bis(2,4-dichlorophenoxy)ethane is limited, information on the closely related compound 2,4-Dichlorophenoxyacetic acid (2,4-D) can provide some preliminary insights into potential hazards.
For 2,4-Dichlorophenoxyacetic acid (2,4-D):
-
Acute Oral Toxicity (LD50): 347 mg/kg (mouse), 1400 mg/kg (rabbit)[4]
-
Hazards: Harmful if swallowed. May cause skin and eye irritation.[5][6]
It is crucial to handle 1,2-Bis(2,4-dichlorophenoxy)ethane with appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of 1,2-Bis(2,4-dichlorophenoxy)ethane. The information presented, grounded in established scientific principles and supported by authoritative references, is intended to be a valuable resource for researchers and professionals. The outlined synthetic protocol and analytical methods provide a solid foundation for the preparation and characterization of this compound for further investigation and application.
References
-
SAFETY DATA SHEET - Chem Service. (2018, December 18). Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Bis(2,4-dichlorophenoxy)ethane. National Center for Biotechnology Information. Retrieved from [Link]
-
Fig. S2. 13 C NMR spectrum of compound 2. | Download Scientific Diagram. (n.d.). Retrieved from [Link]
-
mass spectra - fragmentation patterns. (n.d.). Retrieved from [Link]
-
mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m... (n.d.). Retrieved from [Link]
-
[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]
-
1,2-Bis(2,4-dichlorophenoxy)ethane - MySkinRecipes. (n.d.). Retrieved from [Link]
- CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents. (n.d.).
-
mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane - DTIC. (n.d.). Retrieved from [Link]
-
1,2-Bis(2,4-dichlorophenoxy)ethane - NIST WebBook. (n.d.). Retrieved from [Link]
-
2,4-D Technical Fact Sheet - National Pesticide Information Center. (n.d.). Retrieved from [Link]
-
2,4-Dichlorophenoxyacetic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Bis(2,4-dichlorophenoxy)acetic acid | C14H8Cl4O4 | CID 517739 - PubChem. (n.d.). Retrieved from [Link]
- CN103274925B - Preparation method of 2,4,-dichlorphenoxyacetic acid - Google Patents. (n.d.).
-
Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - Agency for Toxic Substances and Disease Registry. (n.d.). Retrieved from [Link]
-
proton NMR spectrum of 1,2-dichloroethane - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
-
WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID - WIPO Patentscope. (n.d.). Retrieved from [Link]
-
Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- (C10H12Cl2O2) - PubChemLite. (n.d.). Retrieved from [Link]
-
Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI. (n.d.). Retrieved from [Link]
-
1,2-DICHLOROETHANE CAS N°: 107-06-2 - OECD Existing Chemicals Database. (2002, June 27). Retrieved from [Link]
-
C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts... (n.d.). Retrieved from [Link]
-
2D and 3D molecular structure of 2,4-dichlorophenoxyacetic acid (C8H6Cl2O3). (n.d.). Retrieved from [Link]
- CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents. (n.d.).
-
Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). (n.d.). Retrieved from [Link]
-
Introductory note on the 13C NMR spectrum of 1,2-dichloroethane - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
-
1H proton nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 low/high resolution analysis... (n.d.). Retrieved from [Link]
-
Structural diagrams of 2,4-D and other phenoxy herbicides. - ResearchGate. (n.d.). Retrieved from [Link]
-
Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved from [Link]
-
2,4-Dichlorophenoxyacetic Acid - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved from [Link]
Sources
- 1. 1,2-Bis(2,4-dichlorophenoxy)ethane | C14H10Cl4O2 | CID 138734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Bis(2,4-dichlorophenoxy)ethane [webbook.nist.gov]
- 3. 1,2-Bis(2,4-dichlorophenoxy)ethane [myskinrecipes.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
